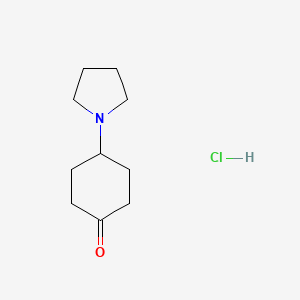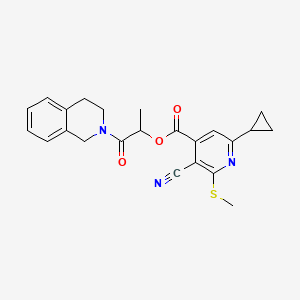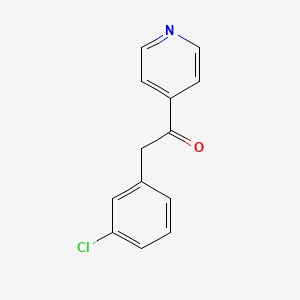
4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2361644-21-3 . It has a molecular weight of 203.71 .
Molecular Structure Analysis
The InChI code for “4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride” is 1S/C10H17NO.ClH/c12-10-5-3-9 (4-6-10)11-7-1-2-8-11;/h9H,1-8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride” include a molecular weight of 203.71 . More specific properties like melting point, boiling point, and solubility were not found in the sources.Scientific Research Applications
Antimicrobial Activity
4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride: has been identified as a promising scaffold in the development of new antimicrobial agents . Its structure is conducive to the synthesis of derivatives that exhibit potent activity against a range of microbial pathogens. Research is ongoing to optimize these compounds for better efficacy and lower toxicity.
Anticancer Activity
The compound’s derivatives have shown potential in anticancer research. They are being studied for their ability to inhibit the growth of cancer cells by interfering with specific cellular processes . The focus is on enhancing the selectivity and potency of these derivatives to target cancer cells more effectively.
Anti-inflammatory Activity
In the field of anti-inflammatory drugs, EN300-7430961 plays a crucial role. It serves as a backbone for creating medications that can reduce inflammation and associated pain . The ongoing research aims to improve the therapeutic index of these drugs, making them safer for long-term use.
Antidepressant Activity
The compound’s framework is beneficial in synthesizing new antidepressants. Studies suggest that derivatives of 4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride could lead to the development of antidepressants with fewer side effects and improved efficacy .
Anti-HCV Activity
Research indicates that derivatives of this compound may have applications in treating Hepatitis C Virus (HCV) infections. The goal is to discover derivatives that can effectively inhibit the replication of HCV, offering a new avenue for antiviral therapy .
Chemical Synthesis and Organic Chemistry
EN300-7430961: is used as an intermediate in the synthesis of various N-heterocyclic compounds. These compounds have significant applications in medicinal chemistry, including the development of novel drugs . The versatility of this compound makes it a valuable tool in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-5-3-9(4-6-10)11-7-1-2-8-11;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUPXPDWWAAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-ylcyclohexan-1-one;hydrochloride | |
CAS RN |
2361644-21-3 |
Source


|
| Record name | 4-(pyrrolidin-1-yl)cyclohexan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)
![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2860237.png)

![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2860239.png)





![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)